molecular formula C4H8FNO2 B3189655 DL-4-Amino-2-fluorobutyric acid CAS No. 34069-57-3

DL-4-Amino-2-fluorobutyric acid

Cat. No.: B3189655
CAS No.: 34069-57-3
M. Wt: 121.11 g/mol
InChI Key: ASXBTBJGHQPOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of DL-4-Amino-2-fluorobutyric acid involves several steps. One common method includes the reduction of difluorobenzyl acetate to obtain hemiacetal, followed by catalysis with organic acid and reaction with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is then hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is subsequently hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing 4,4-difluorobenzyl butyrate with Evans’ reagent to obtain chiral azides, which are hydrogenated and protected with amino groups, resulting in this compound .

Chemical Reactions Analysis

DL-4-Amino-2-fluorobutyric acid undergoes various chemical reactions, including:

Scientific Research Applications

DL-4-Amino-2-fluorobutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-4-Amino-2-fluorobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

DL-4-Amino-2-fluorobutyric acid can be compared with other similar compounds, such as:

    DL-4-Amino-2-chlorobutyric acid: Similar structure but with a chlorine atom instead of fluorine.

    DL-4-Amino-2-bromobutyric acid: Contains a bromine atom in place of fluorine.

    DL-4-Amino-2-iodobutyric acid: Features an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity, compared to its halogenated counterparts .

Properties

IUPAC Name

4-amino-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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